The Structural Elucidation of Biotin-sar-oh: A Technical Guide for Researchers
The Structural Elucidation of Biotin-sar-oh: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structure, properties, and functional applications of Biotin-sar-oh, a key molecule in bioconjugation and targeted drug delivery. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's chemical architecture, methods for its synthesis and analysis, and its role as a cleavable linker in Antibody-Drug Conjugates (ADCs).
Core Structure and Chemical Identity
Biotin-sar-oh, also known as (+)-Biotin-sarcosine, is a derivative of biotin (Vitamin B7) where the valeric acid side chain of biotin is covalently linked to sarcosine (N-methylglycine). This modification introduces a spacer arm with a terminal carboxylic acid, which can be further functionalized for conjugation to other molecules.
The fundamental structure consists of the fused bicyclic ring system of biotin (a tetrahydrothiophene ring fused with an imidazolidinone ring) connected to a sarcosine moiety via an amide bond.
Synonym: [{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}(methyl)amino]acetic acid.[1]
2D and 3D Structural Representations
The two-dimensional structure of Biotin-sar-oh can be definitively represented using standard chemical notation systems.
SMILES String: [H][C@]12CS--INVALID-LINK--=O)[H])CCCCC(N(CC(O)=O)C)=O[1]
InChI Key: FCDUPOLHSWBTFL-AUTRQRHGSA-N[1]
A three-dimensional representation of the molecule would show the stereochemistry of the biotin ring system and the flexible nature of the sarcosine linker.
Physicochemical and Analytical Data
A summary of the key physicochemical properties of Biotin-sar-oh is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N₃O₄S | Sigma-Aldrich |
| Molecular Weight | 315.39 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 154024-76-7 | MedChemExpress |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Biotin-sar-oh are not extensively available in peer-reviewed literature. However, based on established methods for biotinylation and peptide coupling, a representative synthetic protocol and analytical methods can be outlined.
Representative Synthesis of Biotin-sar-oh
The synthesis of Biotin-sar-oh can be achieved through the coupling of biotin to sarcosine. A common approach involves the activation of the carboxylic acid group of biotin, followed by its reaction with the amine group of sarcosine. A patent describing the synthesis of a DOTA-biotin conjugate with a sarcosine linker provides a basis for this representative protocol.
Materials:
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Biotin
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Sarcosine methyl ester hydrochloride
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N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
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N-Hydroxysuccinimide (NHS)
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Triethylamine (TEA) or other base
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Anhydrous Dimethylformamide (DMF)
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)
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Water
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
Procedure:
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Activation of Biotin: Dissolve biotin and NHS in anhydrous DMF. Add DCC to the solution at 0°C and stir for several hours to form Biotin-NHS ester.
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Coupling Reaction: In a separate flask, dissolve sarcosine methyl ester hydrochloride in DMF and add TEA to neutralize the salt. Add the Biotin-NHS ester solution to the sarcosine solution and stir at room temperature overnight.
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Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Biotin-sarcosine methyl ester. Purify the product by column chromatography.
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Hydrolysis: Dissolve the purified Biotin-sarcosine methyl ester in a mixture of THF and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
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Final Product Isolation: Acidify the reaction mixture with HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Biotin-sar-oh.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of Biotin-sar-oh.[2]
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Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[3]
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Detection: UV detection at a low wavelength (e.g., 200-220 nm), as biotin has poor UV absorbance at higher wavelengths. For enhanced sensitivity, post-column derivatization with fluorescently-labeled avidin can be employed.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20-50 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the synthesized Biotin-sar-oh. Expected signals would include those from the biotin ring system, the valeric acid chain, and the sarcosine methyl and methylene groups. General NMR data for biotin is available in public databases such as the Biological Magnetic Resonance Bank (BMRB).
Application in Antibody-Drug Conjugates (ADCs)
Biotin-sar-oh is utilized as a cleavable linker in the synthesis of ADCs. ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC.
ADC Workflow with a Biotin-sar-oh Linker
The following diagram illustrates the general workflow of an ADC employing a linker analogous to Biotin-sar-oh.
Caption: General workflow of an Antibody-Drug Conjugate (ADC).
The sarcosine component of the linker is susceptible to enzymatic cleavage within the lysosome of the target cancer cell, leading to the release of the cytotoxic payload. The biotin moiety can also be used for purification or as a secondary targeting agent.
Logical Relationship of ADC Components
The following diagram illustrates the logical relationship between the core components of an ADC that utilizes a Biotin-sar-oh linker.
Caption: Core components of a Biotin-sar-oh based ADC.
